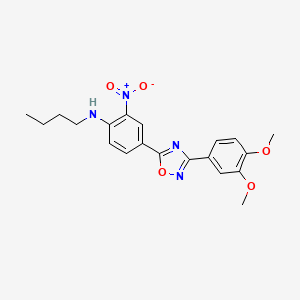
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide, also known as COB, is a chemical compound with a molecular formula of C19H11ClN4O4. It has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide has a number of advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also limitations to its use. This compound is not water-soluble, which can make it difficult to work with in certain experiments. It also has limited solubility in organic solvents, which can limit its use in some applications.
Orientations Futures
There are a number of future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. One area of interest is the development of new drugs based on its chemical structure. This compound has been shown to have potent antitumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the investigation of its anti-inflammatory properties. This compound has been shown to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs. Additionally, the mechanism of action of this compound is not fully understood, and further research could shed light on its molecular targets and pathways.
Méthodes De Synthèse
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 5-amino-3-(2-nitrophenyl)-1,2,4-oxadiazole in the presence of a base. The resulting product is then treated with 2-nitroaniline to yield this compound. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Its unique chemical structure makes it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4/c22-16-10-4-3-9-15(16)19-24-21(30-25-19)14-8-2-1-7-13(14)20(27)23-17-11-5-6-12-18(17)26(28)29/h1-12H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZNDSBDVYCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
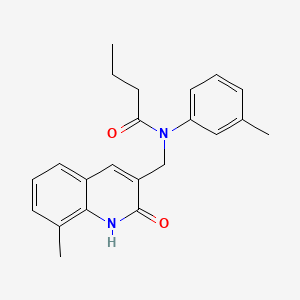
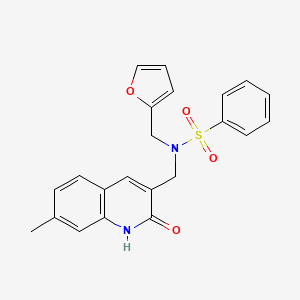
![N-(2,4-difluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708637.png)

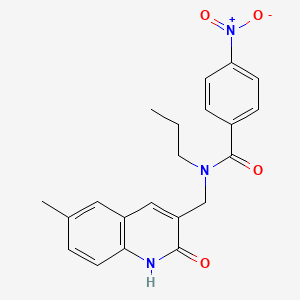

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)

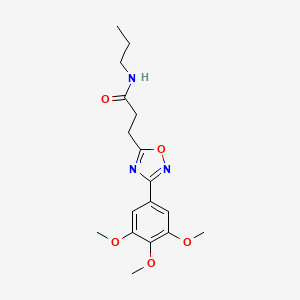
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
